molecular formula C16H13Cl2N3O4S B11068842 N-(2,3-dichlorophenyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

N-(2,3-dichlorophenyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No.: B11068842
M. Wt: 414.3 g/mol
InChI Key: LLXMXUVKSZPZTP-UHFFFAOYSA-N
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Description

N-(2,3-DICHLOROPHENYL)-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DICHLOROPHENYL)-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dichloroaniline with suitable diketones in the presence of a base can lead to the formation of the quinoxaline core. Subsequent sulfonation and methylation steps are carried out to achieve the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles are often applied to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DICHLOROPHENYL)-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .

Scientific Research Applications

N-(2,3-DICHLOROPHENYL)-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(2,3-DICHLOROPHENYL)-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-DICHLOROPHENYL)-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE stands out due to its unique quinoxaline-sulfonamide structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C16H13Cl2N3O4S

Molecular Weight

414.3 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-1,4-dimethyl-2,3-dioxoquinoxaline-6-sulfonamide

InChI

InChI=1S/C16H13Cl2N3O4S/c1-20-12-7-6-9(8-13(12)21(2)16(23)15(20)22)26(24,25)19-11-5-3-4-10(17)14(11)18/h3-8,19H,1-2H3

InChI Key

LLXMXUVKSZPZTP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(C(=CC=C3)Cl)Cl)N(C(=O)C1=O)C

Origin of Product

United States

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